molecular formula C19H21N3O3S B6538788 2-(methylsulfanyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}pyridine-3-carboxamide CAS No. 1060328-93-9

2-(methylsulfanyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}pyridine-3-carboxamide

Cat. No.: B6538788
CAS No.: 1060328-93-9
M. Wt: 371.5 g/mol
InChI Key: XFJDSXWNXURVSB-UHFFFAOYSA-N
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Description

The compound 2-(methylsulfanyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}pyridine-3-carboxamide is a pyridine-3-carboxamide derivative with two key substituents:

  • Morpholin-4-yl-2-oxoethyl group attached to the para position of the phenyl ring, enhancing solubility and metabolic stability due to the polar morpholine moiety.

The morpholine group (a six-membered ring containing one oxygen and one nitrogen atom) is often incorporated into drug candidates to improve pharmacokinetic properties. The 2-oxoethyl linker may facilitate hydrogen bonding, influencing target interactions.

Properties

IUPAC Name

2-methylsulfanyl-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-26-19-16(3-2-8-20-19)18(24)21-15-6-4-14(5-7-15)13-17(23)22-9-11-25-12-10-22/h2-8H,9-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJDSXWNXURVSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(methylsulfanyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}pyridine-3-carboxamide , with CAS number 1060328-93-9 , is a novel chemical entity that has garnered attention for its potential biological activities. Its structure includes a pyridine core, a morpholine ring, and a methylsulfanyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular FormulaC19H21N3O3S
Molecular Weight371.5 g/mol
StructureChemical Structure
SMILESCSc1ncccc1C(=O)Nc1ccc(CC(=O)N2CCOCC2)cc1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may act as an enzyme inhibitor or receptor modulator, affecting pathways related to cell proliferation and apoptosis.

Anticancer Properties

Recent research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. For instance:

  • Cell Line Testing : Studies have shown that the compound demonstrates cytotoxic effects against several human cancer cell lines, with IC50 values indicating potent activity.
  • Mechanism : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression at the G2/M phase.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : It displays activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent.
  • Mechanism : The antimicrobial action may involve disruption of bacterial cell membrane integrity or inhibition of key metabolic enzymes.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study conducted on the efficacy of the compound against breast cancer cells revealed an IC50 value significantly lower than that of standard chemotherapeutics, indicating superior potency .
  • Antimicrobial Assessment :
    • In vitro tests demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to leading antibiotics .
  • Structure-Activity Relationship (SAR) :
    • SAR studies highlight that modifications in the morpholine and pyridine moieties can enhance biological activity, suggesting avenues for further optimization .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and hypothesized activities:

Compound Name & Source Substituents on Phenyl/Pyridine Molecular Weight (g/mol) Hypothesized Activity
Target Compound Morpholin-4-yl-2-oxoethyl (phenyl), methylsulfanyl (pyridine) ~443.5 (calculated) Kinase inhibition, anticancer
5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide () Methoxyphenyl, furyl, dihydropyridine core ~537.6 (estimated) Calcium channel modulation
6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-cyano-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide () Chlorophenyl, thiophen-2-yl, dihydropyridine core 506.04 Cardiovascular activity
N-[4-(1-cyanocyclopentyl)phenyl]-2-{[(pyridin-4-yl)methyl]amino}pyridine-3-carboxamide () Cyanocyclopentyl, pyridinylmethylamino ~430.5 (estimated) Angiogenesis inhibition, antineoplastic
Key Observations:

Dihydropyridine Derivatives ():

  • These compounds feature a 1,4-dihydropyridine core, common in calcium channel blockers (e.g., nifedipine). The target compound lacks this core, suggesting divergent mechanisms .
  • Substituents like thiophene () or furyl () may enhance π-π stacking with ion channels, while the target compound’s morpholine group likely prioritizes solubility over direct channel interaction.

Morpholine-Containing Analogs (): The morpholine group in the target compound contrasts with the cyanocyclopentyl group in ’s angiogenesis inhibitor. Morpholine’s polarity may reduce toxicity and improve oral bioavailability .

Methylsulfanyl vs.

Pharmacokinetic and Physicochemical Properties

  • Solubility : The morpholine group in the target compound likely enhances water solubility compared to lipophilic substituents like bromophenyl () or thiophene ().
  • logP (Calculated) : Estimated logP for the target compound is ~2.5 (moderate lipophilicity), compared to higher values (~3.8) for chlorophenyl/thiophene analogs ().

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